REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([C:14](=[O:16])[CH3:15])[CH:5]=[C:6]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:7]=1.N([O-])=O.[Na+].[ClH:21]>[Cu]Cl>[Cl:21][C:2]1[CH:3]=[C:4]([C:14](=[O:16])[CH3:15])[CH:5]=[C:6]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:7]=1 |f:1.2|
|
Name
|
1-[3-Amino-5-(pentafluorosulfanyl)phenyl]ethanone
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)S(F)(F)(F)(F)F)C(C)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) chloride
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to exceed 5° C
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
Then the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
Then the reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted repeatedly with EA
|
Type
|
WASH
|
Details
|
The combined EA phases were washed with saturated sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of preparative HPLC
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)S(F)(F)(F)(F)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |